molecular formula C13H23NO B5377671 Azocan-1-yl(cyclopentyl)methanone

Azocan-1-yl(cyclopentyl)methanone

Cat. No.: B5377671
M. Wt: 209.33 g/mol
InChI Key: GBTYVOYMDZDVSC-UHFFFAOYSA-N
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Description

Azocan-1-yl(cyclopentyl)methanone is a ketone derivative featuring an 8-membered azocan ring (a saturated heterocycle with seven methylene groups and one nitrogen atom) linked via a carbonyl group to a cyclopentyl substituent. Its molecular formula is inferred as C₁₃H₂₃NO, with a molecular weight of approximately 209.33 g/mol (calculated). The azocan ring contributes conformational flexibility, while the cyclopentyl group introduces steric bulk and lipophilicity. This compound is structurally distinct from aryl-substituted methanones or phosphonates, positioning it as a unique scaffold in medicinal and organic chemistry .

Properties

IUPAC Name

azocan-1-yl(cyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c15-13(12-8-4-5-9-12)14-10-6-2-1-3-7-11-14/h12H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTYVOYMDZDVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Azocan-1-yl(cyclopentyl)methanone can be synthesized through a multi-step process involving the reaction of azocane with cyclopentanone. The general procedure involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Azocan-1-yl(cyclopentyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Azocan-1-yl(cyclopentyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of azocan-1-yl(cyclopentyl)methanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural Comparison with Similar Methanone Derivatives

Key structural analogs include:

Compound Name Core Structure Substituents Heteroatoms/Functional Groups
Azocan-1-yl(cyclopentyl)methanone (Target) Azocan (8-membered) + cyclopentyl Aliphatic cyclopentyl Ketone, nitrogen in azocan ring
Y206-5387 Azocan + 2-chloro-4,5-difluorophenyl Halogenated aryl Ketone, Cl, F
S545-0296 Azepan (7-membered) + cyclopentyl 3-cyclopropyl-1,2,4-oxadiazole Oxadiazole, ketone

Key Differences :

  • Substituents : Y206-5387’s halogenated phenyl group enhances electronegativity and lipophilicity (logP = 4.08) compared to the target’s aliphatic cyclopentyl (estimated logP ~3.5) .
  • Functional Groups : S545-0296’s oxadiazole moiety may improve metabolic stability and hydrogen-bonding capacity, absent in the target .

Bond Dissociation and Stability Analysis

Evidence from cyclopentyl-containing compounds reveals:

  • Cyclopentylamine (CPA) : N–C bond dissociation occurs at 5.7 eV , lower than other amines (e.g., tert-butylamine at ~8.3 eV), suggesting reduced stability for N-linked cyclopentyl groups .
  • Heteroatom Influence : In linear chains, nitrogen lowers bond dissociation energy (e.g., ethyl radical loss at 8.3 eV for N vs. 9.0 eV for O) .

For the target compound, the cyclopentyl group is attached to a carbonyl carbon rather than directly to nitrogen. However, the proximity of the azocan nitrogen to the ketone may electronically stabilize the carbonyl group, indirectly influencing reactivity. Comparatively, Y206-5387’s aryl-ketone structure likely exhibits higher resonance stabilization due to conjugation with the aromatic ring .

Physicochemical Property Comparison

Property Target (Estimated) Y206-5387 S545-0296
Molecular Weight 209.33 287.73 303.41
logP ~3.5 4.08 N/A
logSw (Solubility) ~-4.0 -4.55 N/A
Polar Surface Area ~17 Ų 17.22 Ų N/A

Insights :

  • The absence of halogen atoms in the target may reduce metabolic liabilities (e.g., oxidative dehalogenation) compared to Y206-5387 .

Pharmacokinetic and Reactivity Considerations

  • Metabolic Stability : The cyclopentyl group may shield the ketone from enzymatic degradation, whereas Y206-5387’s aryl group could undergo cytochrome P450-mediated oxidation .
  • Synthetic Accessibility : Silica gel chromatography (as used in related syntheses ) is likely applicable for purification, though steric hindrance from the cyclopentyl group may complicate reactions.
  • Reactivity: The target’s ketone is less prone to hydrolysis than phosphonofluoridates (e.g., cyclopentyl isopropylphosphonofluoridate ), enhancing shelf stability.

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